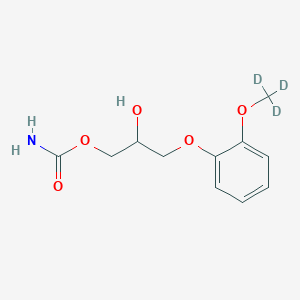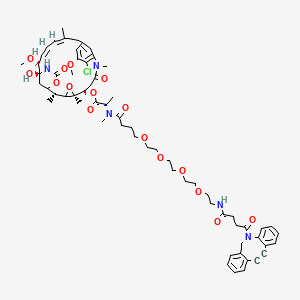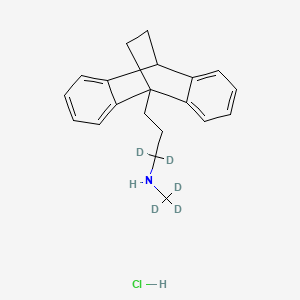
Maprotiline-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maprotiline-d5 Hydrochloride: is a deuterated form of Maprotiline Hydrochloride, a tetracyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Maprotiline Hydrochloride. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maprotiline-d5 Hydrochloride involves the incorporation of deuterium atoms into the Maprotiline Hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Maprotiline-d5 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and nucleophiles. .
Major Products Formed:
Oxidation: Hydroxylated metabolites
Reduction: Reduced metabolites
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Maprotiline-d5 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Maprotiline Hydrochloride in different environments.
Biology: Used in biological studies to trace the metabolic pathways and understand the drug’s interaction with biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Used in the development of new formulations and drug delivery systems to improve the efficacy and safety of Maprotiline Hydrochloride .
Mechanism of Action
Maprotiline-d5 Hydrochloride exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The molecular targets include norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparison with Similar Compounds
Nortriptyline Hydrochloride: A tricyclic antidepressant with similar pharmacological properties.
Protriptyline Hydrochloride: Another tricyclic antidepressant with similar effects but different side effect profiles.
Uniqueness: Maprotiline-d5 Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides a distinct advantage in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Properties
Molecular Formula |
C20H24ClN |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3,14D2; |
InChI Key |
NZDMFGKECODQRY-QHZJUOFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


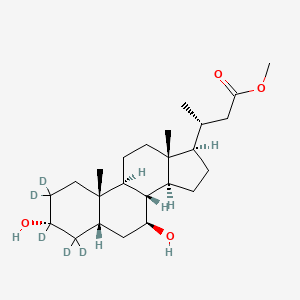
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
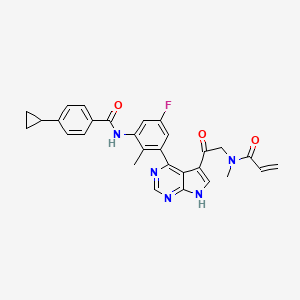

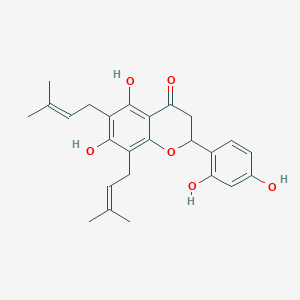
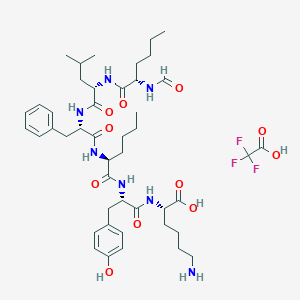
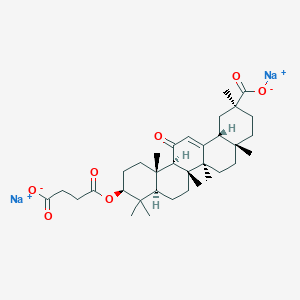
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
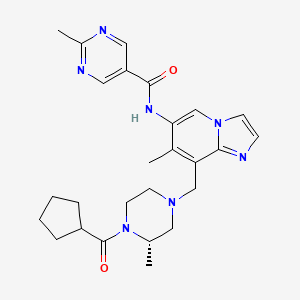
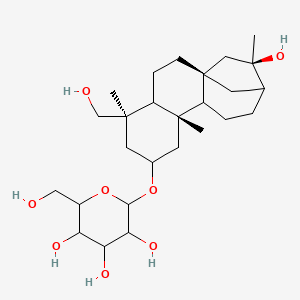
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
